9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine
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Overview
Description
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a methoxy group, a dihydroquinoline ring, and a long alkyl chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the dihydroquinoline ring: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the quinoline ring using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the alkyl chain: The long alkyl chain can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dihydroquinoline ring can be reduced to a tetrahydroquinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alkyl chain can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 9-(6-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine.
Reduction: Formation of 9-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)-n-pentyl-n-propylnonan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. This includes inhibition of enzymes involved in microbial metabolism or interaction with receptors involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine: Characterized by its methoxy group and long alkyl chain.
9-(6-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
9-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)-n-pentyl-n-propylnonan-1-amine: Similar structure but with a tetrahydroquinoline ring instead of a dihydroquinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5443-20-9 |
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Molecular Formula |
C27H48N2O |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-N-pentyl-N-propylnonan-1-amine |
InChI |
InChI=1S/C27H48N2O/c1-4-6-12-20-28(19-5-2)21-13-10-8-7-9-11-14-22-29-23-15-16-25-24-26(30-3)17-18-27(25)29/h17-18,24H,4-16,19-23H2,1-3H3 |
InChI Key |
DBXUVVWGQGLGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC)CCCCCCCCCN1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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